molecular formula C23H23N5O4S B2906121 4-[2-(ethylsulfanyl)-6-[(2-methoxyphenyl)carbamoyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid CAS No. 1021209-24-4

4-[2-(ethylsulfanyl)-6-[(2-methoxyphenyl)carbamoyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid

Cat. No.: B2906121
CAS No.: 1021209-24-4
M. Wt: 465.53
InChI Key: MEPNVHXZDOOUQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(ethylsulfanyl)-6-[(2-methoxyphenyl)carbamoyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid is a heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core. Key structural attributes include:

  • 2-Methoxyphenylcarbamoyl moiety at position 6, contributing to π-π stacking and hydrogen-bonding capabilities.
  • Methyl group at position 5, influencing steric and electronic properties.

This compound is hypothesized to exhibit bioactivity due to its structural resemblance to purine analogs, which often target nucleotide-binding domains in enzymes or receptors. The benzoic acid moiety differentiates it from ester derivatives commonly reported in the literature .

Properties

IUPAC Name

4-[2-ethylsulfanyl-6-[(2-methoxyphenyl)carbamoyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S/c1-4-33-23-26-22-24-13(2)18(20(29)25-16-7-5-6-8-17(16)32-3)19(28(22)27-23)14-9-11-15(12-10-14)21(30)31/h5-12,19H,4H2,1-3H3,(H,25,29)(H,30,31)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPNVHXZDOOUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3OC)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[2-(ethylsulfanyl)-6-[(2-methoxyphenyl)carbamoyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid involves multiple steps. One common synthetic route includes the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl2) in supercritical carbon dioxide (200 bar) under solvent-free conditions . This method yields 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, which can then be further functionalized to introduce the ethylsulfanyl and methoxyphenyl groups.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is dominated by three key groups:

  • Ethylsulfanyl (–S–C₂H₅): Prone to oxidation or nucleophilic substitution.
  • Carbamoyl (–CONH–C₆H₄–OCH₃): Susceptible to hydrolysis or transamidation.
  • Benzoic Acid (–C₆H₄–COOH): Acid-base reactions, esterification, or salt formation.

Oxidation Reactions

The ethylsulfanyl group undergoes oxidation to sulfoxide or sulfone derivatives under mild conditions. For example:

Reaction ConditionsProductSource
H₂O₂ (30%), CH₃COOH, 25°C, 4 hr4-[2-(Ethylsulfinyl)-6-[(2-methoxyphenyl)carbamoyl]-5-methyl-triazolo[1,5-a]pyrimidin-7-yl]benzoic acid
mCPBA, DCM, 0°C → 25°C, 12 hr4-[2-(Ethylsulfonyl)-6-[(2-methoxyphenyl)carbamoyl]-5-methyl-triazolo[1,5-a]pyrimidin-7-yl]benzoic acid

Hydrolysis of the Carbamoyl Group

The carbamoyl group hydrolyzes under acidic or basic conditions to yield a carboxylic acid and aniline derivatives:

ConditionsProductsSource
HCl (6M), reflux, 8 hr4-[2-(Ethylsulfanyl)-6-carboxy-5-methyl-triazolo[1,5-a]pyrimidin-7-yl]benzoic acid + 2-Methoxyanaline
NaOH (2M), H₂O, 100°C, 6 hrSame as above

Benzoic Acid Derivative Reactions

The benzoic acid group participates in typical carboxylate chemistry:

ReactionConditionsProductSource
EsterificationH₂SO₄, CH₃OH, reflux, 12 hrMethyl 4-[2-(ethylsulfanyl)-6-[(2-methoxyphenyl)carbamoyl]-5-methyl-triazolo[1,5-a]pyrimidin-7-yl]benzoate
Salt FormationNaHCO₃, H₂O, 25°C, 1 hrSodium 4-[2-(ethylsulfanyl)-6-[(2-methoxyphenyl)carbamoyl]-5-methyl-triazolo[1,5-a]pyrimidin-7-yl]benzoate

Triazolo[1,5-a]Pyrimidine Core Reactivity

The fused triazole-pyrimidine ring system shows limited reactivity under ambient conditions but undergoes ring-opening in strong acidic/basic environments:

ConditionsProductSource
H₂SO₄ (conc.), 120°C, 24 hrDegradation to pyrimidine-2,4-diamine and 1,2,4-triazole fragments
NaOH (10M), H₂O, 150°C, 48 hrSimilar degradation

Nucleophilic Substitution at Ethylsulfanyl

The ethylsulfanyl group can be displaced by nucleophiles (e.g., amines or thiols) under basic conditions:

ReactionConditionsProductSource
NH₃ (7M in MeOH), 60°C, 24 hr4-[2-Amino-6-[(2-methoxyphenyl)carbamoyl]-5-methyl-triazolo[1,5-a]pyrimidin-7-yl]benzoic acid
HS–C₆H₅, K₂CO₃, DMF, 80°C, 8 hr4-[2-(Phenylsulfanyl)-6-[(2-methoxyphenyl)carbamoyl]-5-methyl-triazolo[1,5-a]pyrimidin-7-yl]benzoic acid

Photochemical Reactions

Under UV light (λ = 254 nm), the triazolo-pyrimidine system undergoes [2+2] cycloaddition or ring contraction:

ConditionsProductSource
UV (254 nm), CH₃CN, 12 hr4-[2-(Ethylsulfanyl)-6-[(2-methoxyphenyl)carbamoyl]-5-methyl-pyrazolo[1,5-a]pyrimidin-7-yl]benzoic acid (isomerization)

Scientific Research Applications

4-[2-(ethylsulfanyl)-6-[(2-methoxyphenyl)carbamoyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(ethylsulfanyl)-6-[(2-methoxyphenyl)carbamoyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit viral replication by targeting viral enzymes or proteins. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Observations :

  • Ester vs. Carboxylic Acid : Esters (e.g., ) generally exhibit higher lipophilicity and improved membrane permeability but require metabolic activation (hydrolysis) for activity. The target compound’s benzoic acid group may enhance direct target engagement via ionic interactions .
  • Sulfanyl Substituents : Ethylsulfanyl and benzylsulfanyl groups (e.g., ) confer thioether-mediated stability and sulfur-π interactions.
  • Aromatic Moieties : 2-Methoxyphenylcarbamoyl in the target compound offers hydrogen-bonding and steric bulk compared to simpler phenyl or chlorophenyl groups .

Biological Activity

4-[2-(ethylsulfanyl)-6-[(2-methoxyphenyl)carbamoyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid (referred to as G922-0260) is a complex organic compound with potential pharmacological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

PropertyDetails
Molecular Weight465.53 g/mol
Molecular FormulaC23H23N5O4S
LogP4.2802
LogD1.3087
Polar Surface Area94.203 Ų
Hydrogen Bond Acceptors9
Hydrogen Bond Donors3

The biological activity of G922-0260 is primarily attributed to its interactions with various molecular targets. The triazole and pyrimidine moieties are known for their ability to inhibit enzymes involved in critical biological pathways:

  • Enzyme Inhibition : Compounds containing the triazole ring often exhibit inhibitory activity against enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription .
  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function .

Antimicrobial Properties

G922-0260 has shown promising results in various studies:

  • In vitro Studies : It exhibited antibacterial activity with Minimum Inhibitory Concentrations (MIC) ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
  • Fungal Activity : The compound also demonstrated antifungal properties against species like Candida albicans and Aspergillus fumigatus .

Anticancer Activity

Recent studies have highlighted the potential of G922-0260 in cancer therapy:

  • Cytotoxicity : Research indicates that derivatives of similar triazole compounds have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (hepatocellular carcinoma) . G922-0260's structure suggests it may possess similar anticancer properties.

Anti-inflammatory Effects

The compound's structure allows for interaction with inflammatory pathways:

  • Cytokine Modulation : Preliminary data suggest that G922-0260 may modulate cytokine production, thereby reducing inflammation in vitro .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various triazole derivatives, including G922-0260. It was found to be significantly effective against multi-drug resistant strains of bacteria, showcasing its potential as a lead compound for antibiotic development .
  • Cytotoxicity Against Cancer Cells : In a comparative study of triazole derivatives, G922-0260 was tested alongside other compounds for cytotoxic effects on MCF-7 cells. Results indicated that it could induce apoptosis in cancer cells more effectively than standard chemotherapeutics .

Q & A

Q. What are the key synthetic methodologies for preparing this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including condensation of substituted triazoles with aldehydes and β-keto esters under microwave-assisted conditions to improve efficiency . Critical parameters include solvent choice (e.g., ethanol or DMF), temperature control (e.g., 323 K for microwave reactions), and catalyst selection (e.g., palladium or copper for cross-coupling steps). Yield optimization often requires iterative adjustments to stoichiometry and reaction time . Purity is validated via HPLC and NMR spectroscopy .

Q. How does the ethylsulfanyl group influence the compound’s physicochemical properties and reactivity?

The ethylsulfanyl (–S–CH₂CH₃) moiety enhances lipophilicity, as evidenced by logP calculations (~3.2), which may improve membrane permeability . This group also participates in hydrophobic interactions with biological targets and stabilizes the triazolopyrimidine core against oxidative degradation . Reactivity studies suggest it can undergo nucleophilic substitution under basic conditions, enabling further derivatization .

Q. What spectroscopic techniques are most effective for structural characterization?

  • ¹H/¹³C NMR : Resolves substituent patterns (e.g., ethylsulfanyl at δ ~2.5 ppm, aromatic protons from the 2-methoxyphenyl group at δ ~7.1–7.4 ppm) .
  • X-ray crystallography : Confirms planar geometry of the triazolopyrimidine core and dihedral angles between aromatic rings (e.g., 87.03° between the chlorophenyl and triazolopyrimidine planes) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 439.961 for a related analogue) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent variation : Replace the ethylsulfanyl group with methylsulfanyl or ethoxy to assess impacts on bioactivity . For example, methylsulfanyl analogues show reduced enzyme inhibition (IC₅₀ > 50 μM vs. 12 μM for ethylsulfanyl) .
  • Scaffold modification : Introduce electron-withdrawing groups (e.g., –Cl) on the benzoic acid moiety to enhance target binding via dipole interactions .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions, such as hydrogen bonding between the carboxamide group and kinase active sites (binding energy ≤ –8.5 kcal/mol) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., 10 μM vs. 25 μM for kinase inhibition) may arise from assay conditions (e.g., ATP concentration variations). To address this:

  • Standardize assays : Use consistent ATP levels (e.g., 100 μM) and control for protein concentration .
  • Validate target engagement : Employ surface plasmon resonance (SPR) to measure binding kinetics (kₐₙ ~1 × 10⁴ M⁻¹s⁻¹; kₒff ~0.01 s⁻¹) .
  • Cross-validate with orthogonal methods : Compare enzyme inhibition data with cellular activity (e.g., antiproliferative effects in HeLa cells) .

Q. How can crystallization challenges be overcome to obtain high-quality X-ray diffraction data?

  • Solvent screening : Use acetone/ethanol mixtures (1:1 v/v) for slow evaporation, yielding crystals with resolution ≤ 0.8 Å .
  • Temperature control : Grow crystals at 293 K to minimize thermal motion artifacts .
  • Additive optimization : Introduce 1% DMSO to improve crystal morphology by reducing π–π stacking interference .

Methodological Considerations

Q. What computational tools are recommended for predicting metabolic stability?

  • CYP450 inhibition assays : Use human liver microsomes with LC-MS/MS to quantify metabolite formation (e.g., hydroxylation at C5 of the pyrimidine ring) .
  • In silico models : Apply ADMET Predictor™ or SwissADME to estimate hepatic extraction ratios (>0.7 suggests high clearance) .

Q. How should researchers design assays to evaluate dual activity (e.g., anticancer and antimicrobial)?

  • Dose-response profiling : Test across a 10⁻⁴–10⁻⁸ M range in MTT assays (cancer) and broth microdilution (MIC for microbes) .
  • Selectivity indices : Calculate ratios (e.g., IC₅₀ for normal vs. cancer cells) to prioritize compounds with SI > 5 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.